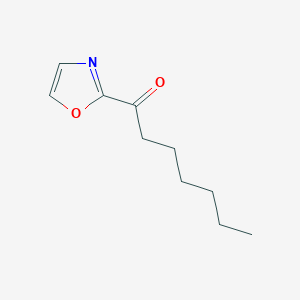

Hexyl oxazol-2-YL ketone

説明

Strategic Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is not merely a chemical curiosity but a cornerstone in various areas of modern chemical science. Its prevalence in numerous natural products and synthetic molecules underscores its importance as a prime scaffold for drug discovery and the development of functional materials. nih.gov

In the field of organic synthesis, the oxazole ring serves as a versatile building block. Its aromatic nature and the presence of heteroatoms provide unique reactivity, allowing for a wide range of chemical transformations. irjmets.com The oxazole nucleus can be strategically employed in the synthesis of more complex molecules, including natural products and their analogues. nih.gov Various synthetic methodologies have been developed to construct and functionalize the oxazole ring, highlighting its robustness and adaptability as a synthetic intermediate. researchgate.netijpsonline.com These methods include, but are not limited to, the Robinson-Gabriel synthesis, the van Leusen reaction, and various metal-catalyzed cross-coupling reactions. nih.govijpsonline.com The ability to introduce a variety of substituents at different positions on the oxazole ring allows for the fine-tuning of molecular properties, a crucial aspect in the design of target-specific molecules. tandfonline.com

The unique electronic and photophysical properties of oxazole derivatives have positioned them as valuable components in the development of functional materials. irjmets.com Their inherent fluorescence and thermal stability have led to their investigation for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The oxazole core can be incorporated into larger conjugated systems to modulate the electronic and optical properties of the resulting materials. The ability of the oxazole ring to participate in various non-covalent interactions also makes it a candidate for the design of self-assembling materials and liquid crystals.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found a valuable tool in the oxazole scaffold. The nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking interactions. irjweb.com These interactions are fundamental to the processes of molecular recognition, where a host molecule selectively binds to a specific guest molecule. Oxazole-containing structures have been incorporated into macrocycles and other complex architectures to create synthetic receptors for ions and neutral molecules. nih.gov Furthermore, oxazoline-amino acid bioconjugates have been studied for their ability to form ordered supramolecular structures. rsc.org The development of oxazole-based ligands for transition metals has also expanded their role in catalysis and the construction of coordination polymers. alfachemic.commdpi.com

Contextualizing Hexyl Oxazol-2-YL Ketone within Oxazole Research

This compound, with the CAS number 898758-33-3, represents a specific example within the broader class of 2-acyl oxazoles. While extensive academic research focusing solely on this particular compound is limited, its structure places it at the intersection of several key areas of oxazole research. The presence of the hexyl ketone group at the 2-position of the oxazole ring suggests its potential as a synthetic intermediate. General methods for the synthesis of 2-acyl oxazoles, such as the reaction of 2-magnesiated oxazoles with Weinreb amides, provide a plausible route for its preparation. sigmaaldrich.com

The lipophilic hexyl chain could influence the solubility and membrane permeability of molecules derived from it, a property of interest in medicinal chemistry. Furthermore, the ketone functionality offers a reactive handle for further chemical modifications, such as the formation of hydrazones, oximes, or other derivatives, allowing for the construction of more complex molecular architectures.

While specific research findings on this compound are not widely published, its availability from commercial suppliers indicates its utility as a building block in organic synthesis. sigmaaldrich.com Its properties can be inferred from the general characteristics of 2-acyl oxazoles, which are known to be valuable precursors for various heterocyclic systems.

Interactive Data Table for this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 898758-33-3 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

| Canonical SMILES | CCCCCCC(=O)C1=NC=CO1 |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(1,3-oxazol-2-yl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-3-4-5-6-9(12)10-11-7-8-13-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOONPSQWBIMKBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642036 | |

| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-33-3 | |

| Record name | 1-(1,3-Oxazol-2-yl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Hexyl Oxazol 2 Yl Ketone and Analogous Oxazole Ketones

Evolution of Oxazole (B20620) Ring Construction Strategies

The formation of the oxazole ring is the foundational step in the synthesis of compounds like hexyl oxazol-2-yl ketone. Over time, a multitude of synthetic strategies have been devised, ranging from fundamental cyclization reactions to more complex catalytic systems.

Cyclization Reactions Employing Diverse Precursors

The most conventional and direct method for oxazole synthesis involves the cyclization of open-chain precursors that possess the requisite carbon, nitrogen, and oxygen atoms. These methods typically depend on the formation of two critical bonds to close the five-membered ring.

Key precursors for oxazole synthesis include:

α-Haloketones and Amides: This represents one of the most established methods, reacting α-haloketones with primary amides. pharmaguideline.com

α-Hydroxyketones: These can react with amides to yield substituted oxazoles. youtube.com

Amino Alcohols and Carboxylic Acids: The reaction of 1,2-amino alcohols with carboxylic acids or their derivatives can produce oxazolines, which can subsequently be oxidized to oxazoles. mdpi.comresearchgate.net

Carbonyl Compounds: The photocycloaddition of aldehydes with oxazoles can yield bicyclic oxetanes, which can be cleaved to form α-amino, β-hydroxy ketones. rsc.org

α-Acylamino Ketones: In the Robinson-Gabriel synthesis, an α-acylamino ketone undergoes cyclization and dehydration to form the oxazole ring. pharmaguideline.comwikipedia.org

Mechanistic Insights into Established Reactions

A thorough understanding of the mechanisms of well-known oxazole syntheses is vital for optimizing reaction conditions and broadening their applicability.

Bredereck Reaction: This method involves the reaction of an α-haloketone with formamide (B127407) to produce oxazole derivatives. ijpsonline.com

Robinson-Gabriel Synthesis: This reaction proceeds via the cyclodehydration of a 2-acylamino-ketone, catalyzed by a cyclodehydrating agent. wikipedia.orgsynarchive.comyoutube.com The mechanism involves protonation of the carbonyl, cyclization, and subsequent dehydration. youtube.comyoutube.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgdbpedia.org The reaction proceeds through the formation of a chloro-oxazoline intermediate followed by tautomerization and elimination of water. wikipedia.org

Van Leusen Reaction: This reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, yielding a 5-substituted oxazole. organic-chemistry.org The reaction is driven by the unique properties of TosMIC, which include acidic protons and a sulfinic acid leaving group. organic-chemistry.orgorganic-chemistry.org The mechanism involves the formation of an oxazoline (B21484) intermediate, followed by elimination. organic-chemistry.orgmdpi.com

Targeted Synthesis of Oxazole Ketone Architectures

The direct and selective synthesis of oxazole ketones, such as this compound, poses a more significant challenge than the synthesis of simpler oxazoles. The introduction of the ketone moiety necessitates specific strategies that are compatible with the stability and reactivity of the oxazole ring.

Strategies for Selective Incorporation of the Ketone Moiety onto the Oxazole Core

Several methods have been developed to introduce a ketone group at the 2-position of the oxazole ring. One common approach involves the acylation of a 2-unsubstituted oxazole. Due to the electron-deficient nature of the oxazole ring, direct Friedel-Crafts acylation can be difficult. A more effective method is the reaction of a 2-lithiooxazole, generated by deprotonation with a strong base, with an acylating agent like an acid chloride or an anhydride. pharmaguideline.com For the synthesis of this compound, this would involve using a reagent such as heptanoyl chloride.

Palladium-Catalyzed Sequential Carbon-Nitrogen and Carbon-Oxygen Bond Formations for Oxazole Ketone Synthesis

Modern synthetic chemistry has increasingly utilized transition-metal catalysis for constructing heterocyclic compounds. Palladium catalysis has been particularly influential in oxazole synthesis. A highly efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed using a Pd(II)-catalyzed sp2 C–H activation pathway. acs.orgnih.gov This one-step process is believed to proceed through the formation of a C-N bond followed by a C-O bond to close the ring. acs.orgnih.govsciencemadness.org This strategy is notable for its use of readily available starting materials and operational simplicity. organic-chemistry.org A novel palladium-catalyzed and copper-mediated oxidative cyclization has also been developed, which is thought to proceed through a cascade formation of C-N and C-O bonds. rsc.org

| Catalyst System | Reactants | Key Features |

| Pd(II) | Amides and Ketones | One-step, sp2 C-H activation, sequential C-N/C-O bond formation. acs.orgnih.gov |

| Pd-catalyzed/Cu-mediated | Not specified | Oxidative cyclization, cascade C-N and C-O bond formation. rsc.org |

Copper-Catalyzed Oxidative Cyclization Pathways Towards Oxazole Ketones

Copper catalysis has become a powerful tool for synthesizing oxazoles, frequently employing oxidative cyclization pathways. These reactions are often highly efficient and atom-economical. A facile synthesis of 2,4,5-trisubstituted oxazoles has been described through an oxidative, copper-catalyzed, solvent-free annulation from readily available substrates under a molecular oxygen atmosphere. acs.org Another efficient synthesis of polysubstituted oxazoles was developed via a copper-catalyzed tandem oxidative cyclization, which proceeds under mild conditions. nih.gov Furthermore, a copper-catalyzed synthesis of 2,4-disubstituted oxazoles has been achieved through a [3+2] annulation/olefination cascade between amides and I(III)/P(V)-hybrid ylides, avoiding the use of hazardous α-diazoketones. thieme-connect.de

| Catalyst | Reactants | Key Features |

| Copper | Ketones and Amines | Oxidative, solvent-free annulation, uses molecular oxygen. acs.org |

| Copper | Not specified | Tandem oxidative cyclization, mild conditions. nih.gov |

| Cu(acac)2 | Amides and I(III)/P(V)-hybrid ylides | [3+2] annulation/olefination cascade, avoids α-diazoketones. thieme-connect.de |

Applications of Gold Catalysis in the Preparation of Substituted Oxazole Ketones

Gold catalysis has emerged as a powerful tool in organic synthesis, prized for its mild reaction conditions and unique reactivity. One notable application is in the synthesis of 5-oxazole ketones. Research has demonstrated a method that combines gold catalysis with radical chemistry, utilizing internal N-propargylamides as starting materials and an oxidant like 4-MeO-TEMPO. organic-chemistry.org This process yields the desired 5-oxazole ketones in good yields while showing excellent compatibility with a variety of functional groups. organic-chemistry.org

The reaction proceeds via the gold-catalyzed activation of the alkyne in the N-propargylamide, which then undergoes a cyclization. The introduction of an oxidant facilitates the formation of the ketone moiety at the 5-position of the oxazole ring. This method avoids the use of hazardous reagents often associated with traditional oxazole syntheses. rhhz.net

| Catalyst | Oxidant | Starting Material | Product | Yield | Ref |

| Gold(I) catalyst | 4-MeO-TEMPO | Internal N-propargylamide | 5-Oxazole ketone | Good | organic-chemistry.org |

Sustainable and Green Chemistry Approaches in Oxazole Ketone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. The goal is to minimize hazardous substances, reduce energy consumption, and enhance efficiency. ijpsonline.com For oxazole ketones, this translates to employing safer reagents, alternative energy sources, and environmentally benign solvent systems.

Traditional methods like the Robinson-Gabriel synthesis often require harsh dehydrating agents such as sulfuric acid or phosphorus pentachloride. rhhz.netijpsonline.comyoutube.com Modern green approaches circumvent these issues. For instance, the Bredereck reaction, which uses α-haloketones and amides, is considered a cleaner and more economical process. ijpsonline.comresearchgate.net An improvement on this method involves using α-hydroxyketones as starting materials. ijpsonline.com Microwave irradiation and ultrasound have also been adopted as green techniques, often leading to significantly reduced reaction times and improved yields. ijpsonline.comnih.gov

Utilization of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining traction as green reaction media due to their low volatility, thermal stability, and potential for recyclability. organic-chemistry.orgijpsonline.com An improved one-pot van Leusen oxazole synthesis, which can produce 4,5-disubstituted oxazoles, has been successfully carried out in ionic liquids. organic-chemistry.org A key advantage demonstrated in these studies is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant drop in product yield. organic-chemistry.org

Similarly, the combination of ultrasound and deep eutectic solvents has been reported for the synthesis of oxazoles. nih.gov This dual approach not only accelerates the reaction but also leads to significant energy savings, highlighting a potent synergy between these two green chemistry tools. nih.gov

| Reaction | Solvent System | Key Advantage | Ref |

| van Leusen Oxazole Synthesis | Ionic Liquid | Recyclable solvent (up to 6 runs) | organic-chemistry.org |

| Oxazole Synthesis | Deep Eutectic Solvent & Ultrasound | Reduced reaction time and energy consumption | nih.gov |

Metal-Free Synthetic Protocols

The development of metal-free synthetic pathways is a cornerstone of green chemistry, as it eliminates the potential for toxic metal contamination in the final products and waste streams. Several metal-free methods for synthesizing substituted oxazoles have been developed, some of which utilize ketone-based starting materials. tandfonline.comresearchgate.net

One such protocol involves the annulation of ketones, dimethyl sulfoxide (B87167) (DMSO), and an ammonium (B1175870) source, promoted by tetrabutylammonium (B224687) iodide (TBAI). In this reaction, DMSO uniquely serves as the oxygen donor to form 2,4-disubstituted oxazoles. researchgate.net Another sustainable, metal-free approach is the CO2/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.orgrsc.org This method is particularly noteworthy for its avoidance of both transition metals and peroxide oxidants. organic-chemistry.org Furthermore, iodine-mediated or catalyzed reactions provide a facile route to polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org

| Method | Starting Materials | Key Features | Ref |

| TBAI-promoted Annulation | Ketones, DMSO, Ammonium source | Metal-free; DMSO as oxygen donor | researchgate.net |

| CO2/Photoredox Cocatalysis | α-Bromo ketones, Amines | Metal-free; Peroxide-free | organic-chemistry.orgrsc.org |

| Iodine-catalyzed Cyclization | Aromatic aldehydes, Amines | Metal-free; Excellent functional group tolerance | organic-chemistry.org |

Scalable and Continuous-Flow Manufacturing Paradigms for Oxazole Ketones

The transition from laboratory-scale synthesis to industrial production necessitates scalable and efficient manufacturing processes. Continuous-flow chemistry has emerged as a transformative technology, offering enhanced safety, better process control, and higher throughput compared to traditional batch processing. nih.govyoutube.com

Several methods for oxazole synthesis have been adapted for scalable production. A rapid and scalable synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent has been reported, with its utility demonstrated in gram-scale production. nih.govacs.org The ability to recover and reuse reagents like DMAP adds to the cost-effectiveness of this protocol. nih.gov

Photoinduced Cycloaddition Techniques for Enhanced Efficiency

Photoinduced reactions offer a powerful and often green pathway for chemical transformations. In the context of oxazole synthesis, photoinduced [3+2] cycloaddition of carbenes (generated from diazo compounds) and nitriles has proven to be a versatile approach. nih.govresearchgate.netresearchgate.net

Crucially, this photolytic method has been successfully integrated with continuous-flow chemistry. nih.govresearchgate.net This merger allows for the safe, scalable production of structurally diverse oxazoles. The photoflow-mediated process improves scalability and accessibility, overcoming the limitations of many traditional methods that rely on transition metals or harsh conditions. nih.gov The absence of a need for metal catalysts or photosensitizers in some of these protocols further enhances their appeal from a green chemistry perspective. nih.govresearchgate.net

| Technique | Starting Materials | Key Advantages | Ref |

| Photoflow-mediated [3+2] Cycloaddition | Diazo compounds, Nitriles | Scalable, Step-efficient, Metal-free | nih.govnih.gov |

| Visible-light Photocatalysis | α-Bromoketones, Benzylamines | Mild room-temperature conditions | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of Hexyl Oxazol 2 Yl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and non-destructive analytical tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-Dimensional NMR Techniques (¹H NMR, ¹³C NMR, Heteronuclear NMR)

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, form the foundation of structural analysis for hexyl oxazol-2-yl ketone.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, the spectrum would exhibit characteristic signals for the protons on the oxazole (B20620) ring and the hexyl chain. The protons on the oxazole ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic and electron-withdrawing ketone group. The protons of the hexyl chain would resonate in the upfield region (δ 0.8-3.0 ppm). The methylene (B1212753) group adjacent to the carbonyl (α-CH₂) would be the most deshielded of the alkyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ketone is a key diagnostic signal, typically appearing significantly downfield (δ > 180 ppm). The sp²-hybridized carbons of the oxazole ring would also have characteristic chemical shifts in the aromatic region (δ 120-160 ppm). The sp³-hybridized carbons of the hexyl chain would appear in the upfield region (δ 10-40 ppm).

Heteronuclear NMR: While less common in routine 1D analysis, techniques like ¹⁵N NMR could provide valuable information about the nitrogen atom within the oxazole ring, further confirming the heterocyclic structure. beilstein-journals.org

A representative, hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on established chemical shift ranges for similar structures. mdpi.comipb.ptrsc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| Oxazole H-4 | ~8.1 | s | - | ~128 |

| Oxazole H-5 | ~7.5 | s | - | ~145 |

| Oxazole C-2 | - | - | - | ~158 |

| C=O | - | - | - | ~185 |

| α-CH₂ | ~2.9 | t | 7.5 | ~40 |

| β-CH₂ | ~1.7 | quint | 7.5 | ~29 |

| γ-CH₂ | ~1.3 | m | - | ~24 |

| δ-CH₂ | ~1.3 | m | - | ~31 |

| ε-CH₂ | ~1.3 | m | - | ~22 |

| CH₃ | ~0.9 | t | 7.0 | ~14 |

Two-Dimensional NMR Correlation Experiments (COSY, HSQC/HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding framework and spatial arrangement of the molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene groups of the hexyl chain (α-CH₂ with β-CH₂, β-CH₂ with γ-CH₂, etc.), confirming the linear aliphatic structure.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton signal at ~2.9 ppm would show a correlation to the carbon signal at ~40 ppm, confirming this as the α-CH₂ group. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is instrumental in connecting different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:

Correlation from the α-CH₂ protons (~2.9 ppm) to the carbonyl carbon (~185 ppm) and the C-2 carbon of the oxazole ring (~158 ppm).

Correlations from the oxazole protons (H-4 and H-5) to the carbons within the oxazole ring and to the carbonyl carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. In a relatively flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the α-methylene group and the H-4 proton of the oxazole ring, providing information about the preferred conformation around the ketone linkage. uib.no

Application in the Confirmation of Oxazole Ketone Structures

The collective data from these 1D and 2D NMR experiments provides an intricate and definitive picture of the molecular structure of this compound. The characteristic chemical shifts of the oxazole ring protons and carbons, coupled with the HMBC correlations linking the hexyl ketone moiety to the heterocyclic ring, would serve as irrefutable evidence for the proposed structure. The COSY and HSQC data would fully elucidate the structure of the hexyl side chain.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Ionization Methods (EI/CI, FAB, ESI, MALDI) and Fragmentation Pathways

Various ionization methods can be employed to generate ions from the neutral molecule for analysis.

Electron Ionization (EI) and Chemical Ionization (CI): EI is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. libretexts.org For this compound, common fragmentation pathways under EI would include:

α-cleavage: The primary fragmentation for ketones, involving the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the hexyl chain. This would result in the formation of a stable acylium ion containing the oxazole ring (m/z 110) and a hexyl radical. Another α-cleavage could lead to a hexyl acylium ion (m/z 113). miamioh.educhromatographyonline.com

McLafferty Rearrangement: If the alkyl chain is long enough (which it is in this case), a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to the elimination of a neutral alkene (propene) and the formation of a characteristic radical cation at m/z 58. libretexts.org

Cleavage of the oxazole ring: The heterocyclic ring itself can undergo fragmentation, although the specific pathways can be complex. researchgate.net CI is a softer ionization technique that produces less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Fast Atom Bombardment (FAB), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are softer ionization techniques that are particularly useful for obtaining the molecular ion peak ([M+H]⁺ or [M+Na]⁺) with minimal fragmentation. researchgate.netnih.gov ESI would be a common choice for this type of molecule.

A hypothetical fragmentation table for this compound under EI is provided below.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 181 | [M]⁺ | Molecular Ion |

| 110 | [C₅H₂N₂O]⁺ | α-cleavage (loss of C₆H₁₃ radical) |

| 113 | [C₇H₁₃O]⁺ | α-cleavage (loss of oxazolyl radical) |

| 82 | [C₄H₂N₂]⁺ | Cleavage of the oxazole ring |

| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement |

High-Resolution Mass Spectrometry for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). researchgate.netnih.gov This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments. For this compound (C₁₀H₁₅NO₂), the calculated exact mass of the molecular ion would be compared to the experimentally measured value to confirm the elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

| Formula | Calculated Exact Mass | Ion Type |

| C₁₀H₁₅NO₂ | 181.1103 | [M]⁺ |

| C₁₀H₁₆NO₂ | 182.1179 | [M+H]⁺ |

| C₁₀H₁₅NNaO₂ | 204.0998 | [M+Na]⁺ |

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are fundamental in identifying the functional groups and understanding the electronic environment of a molecule. Infrared (IR) spectroscopy probes the vibrational modes of bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy examines electronic transitions, together offering a comprehensive profile of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent parts: the ketone carbonyl group, the oxazole ring, and the hexyl alkyl chain.

The most prominent feature in the IR spectrum is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.czwpmucdn.com However, when a carbonyl group is conjugated with a π-system, such as the oxazole ring, the absorption frequency is lowered. Therefore, for this compound, the C=O stretching vibration is expected in the range of 1685-1666 cm⁻¹. vscht.cz

The spectrum also displays characteristic absorptions for the C-H bonds. Stretching vibrations for the sp³-hybridized carbons of the hexyl group are expected to appear in the 2850-3000 cm⁻¹ region. libretexts.org In contrast, the C-H stretch from the sp²-hybridized carbon on the oxazole ring would produce a weaker band at a higher frequency, typically just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.czlibretexts.org

Vibrations associated with the oxazole ring itself provide further structural confirmation. These include C=N stretching, which is typically found in the 1680-1640 cm⁻¹ region, potentially overlapping with the C=C in-ring stretching bands. libretexts.org The C-O-C stretching vibrations of the oxazole ring also produce characteristic bands.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Weak-Medium | C-H stretch (sp² C-H on oxazole ring) vscht.czlibretexts.org |

| 2850-3000 | Strong | C-H stretch (sp³ C-H on hexyl group) libretexts.org |

| 1685-1666 | Strong | C=O stretch (ketone conjugated with oxazole ring) vscht.cz |

| 1680-1640 | Medium | C=N stretch (oxazole ring) libretexts.org |

| 1600-1400 | Medium | C=C in-ring stretch (oxazole ring) libretexts.org |

| 1350-1470 | Medium | C-H bend (alkyl groups) libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which causes the promotion of electrons from a ground state to a higher energy orbital. uzh.ch The chromophore in this compound is the 2-acyloxazole system, where the carbonyl group is conjugated with the oxazole ring. This extended π-system is responsible for the characteristic absorptions.

The UV-Vis spectrum is expected to show two main types of electronic transitions: π→π* and n→π*.

π→π Transitions:* These are typically high-intensity absorptions that occur when an electron from a π bonding orbital is excited to a π* anti-bonding orbital. uzh.ch Due to the conjugated system of the oxazole ring and the carbonyl group, a strong π→π* transition is expected. Studies on similar 2,5-diaryl-1,3-oxazoles show absorption bands at longer wavelengths (e.g., 331-337 nm) due to the extended π-electron conjugation of the 1,3-oxazole chromophore. nih.gov The extension of conjugation leads to a bathochromic (red) shift, moving the absorption to longer wavelengths. libretexts.orgutoronto.ca

n→π Transitions:* These are lower-intensity transitions resulting from the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. libretexts.org For ketones, this absorption is typically weak and appears at a longer wavelength than the main π→π* transition. libretexts.org

For this compound, the primary absorption band (π→π*) would likely fall in the UV region. The presence of the hexyl group, being a saturated alkyl chain, does not act as a chromophore and is not expected to significantly influence the position of the main absorption bands.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption for this compound

| Transition Type | Expected Wavelength (λmax) | Molar Absorptivity (ε) | Chromophore |

| π→π | ~240-340 nm | High | Conjugated 2-acyloxazole system nih.govlibretexts.org |

| n→π | >300 nm | Low | Carbonyl group (C=O) libretexts.org |

Computational Chemistry for Predictive Spectroscopic Property Determination

In the absence of extensive experimental data, computational chemistry serves as a valuable tool for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used quantum chemistry method for assessing the structural and spectral properties of organic molecules, including oxazole derivatives. irjweb.comscispace.com

By employing DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p) or 6-31G**), researchers can calculate the optimized ground state geometry of the molecule. irjweb.comjksus.orgresearchgate.net From this optimized structure, theoretical vibrational frequencies can be computed and correlated with experimental IR spectra for validation. researchgate.netresearchgate.net These calculations can help assign specific absorption bands to particular vibrational modes, aiding in the interpretation of complex spectra.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). jksus.org This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. jksus.org Computational studies can elucidate the nature of these transitions, for instance, by analyzing the frontier molecular orbitals (HOMO and LUMO) involved. irjweb.comjksus.org Such analyses confirm whether a transition is π→π* or n→π* and which parts of the molecule are involved in the electronic excitation.

The comparison between computationally predicted spectra and experimentally obtained spectra is a powerful approach for structural elucidation and for gaining a deeper understanding of a molecule's electronic behavior. researchgate.netresearchgate.net

Computational Chemistry Approaches in the Research of Oxazole Ketone Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Hexyl oxazol-2-yl ketone at the electronic level. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for studying oxazole (B20620) derivatives due to its balance of accuracy and computational cost. irjweb.comirjweb.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are utilized to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. irjweb.comirjweb.com This process minimizes the total energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for understanding the molecule's shape and steric properties. researchgate.netresearchgate.net

Beyond geometry, DFT calculations yield a range of electronic properties. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecular surface. nih.gov For this compound, the MEP would likely show regions of negative potential around the electronegative oxygen and nitrogen atoms of the oxazole ring and the ketone oxygen, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms, highlighting areas prone to nucleophilic attack. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

For this compound, the spatial distribution of the HOMO is expected to be concentrated on the electron-rich oxazole ring, while the LUMO would likely be located around the electron-withdrawing ketone group and the oxazole ring. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. irjweb.comscirp.org

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for an Oxazole Ketone Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.78 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.24 |

Calculation of Global and Local Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index, Fukui Functions)

Global and local reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net

Chemical Potential (μ) : This descriptor indicates the tendency of a molecule to lose or gain electrons. It is calculated as the average of the HOMO and LUMO energies. A higher chemical potential suggests a greater tendency to donate electrons. nih.gov

Chemical Hardness (η) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. Molecules with a large energy gap are considered "hard" and are less reactive, while those with a small gap are "soft" and more reactive. irjweb.com

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is a function of the chemical potential and hardness. A higher electrophilicity index indicates a greater capacity to act as an electrophile. irjweb.com

Fukui Functions : These are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are calculated from the changes in electron density when an electron is added or removed.

Table 2: Representative Global Reactivity Descriptors for an Oxazole Ketone Derivative

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.16 |

| Chemical Hardness (η) | 2.62 |

| Electrophilicity Index (ω) | 3.30 |

Molecular Modeling and Simulation Techniques

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are employed to study its behavior in a more complex environment, such as in the presence of a biological receptor or in solution.

Molecular Docking for Investigating Intermolecular Interactions (e.g., Ligand-Receptor Binding)

Molecular docking is a computational method used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein. nih.govnih.gov This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In a hypothetical docking study of this compound with a target enzyme, the molecule would be placed in the enzyme's active site, and various conformations and orientations would be sampled. A scoring function would then be used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the hexyl chain, the oxazole ring, the ketone group, and the amino acid residues of the receptor. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Assessment

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of this compound, either in a solvent or bound to a receptor, would involve calculating the forces between atoms and using these forces to predict their motions according to the laws of classical mechanics.

These simulations are invaluable for assessing the conformational flexibility of the hexyl chain and the stability of the entire molecule in different environments. acs.org For instance, an MD simulation could reveal how the hexyl group folds and interacts with different parts of a receptor's binding pocket, providing insights that are not accessible from static docking poses. Furthermore, MD simulations can be used to assess the stability of the ligand-receptor complex over time, providing a more realistic picture of the binding event. nih.gov

Pharmacophore Modeling in Structure-Based Design Methodologies

Pharmacophore modeling is a pivotal component of structure-based drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of oxazole ketone compounds, pharmacophore models are constructed based on the known interactions between a ligand and its protein target, often derived from X-ray crystallography or NMR spectroscopy data.

For instance, in the design of 2-α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system, pharmacophore modeling plays a crucial role. nih.gov By analyzing the co-crystal structure of FAAH with an inhibitor, a pharmacophore model can be developed that typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The oxazole ring itself can participate in various interactions, including hydrogen bonding and π-π stacking, while the ketone group often acts as a key hydrogen bond acceptor. The hexyl group of a compound like this compound would be expected to occupy a hydrophobic pocket within the enzyme's active site.

The development of a pharmacophore model for an oxazole ketone inhibitor might involve the following steps:

Identification of Key Interaction Features: Analysis of the ligand-receptor complex to pinpoint crucial interactions.

Pharmacophore Query Generation: Creation of a 3D representation of these features with defined geometric constraints.

Database Screening: Using the pharmacophore model to search large chemical databases for novel compounds that match the query.

Hit Optimization: Promising hits can then be further optimized using other computational techniques to improve their binding affinity and other drug-like properties.

A study on 2-α-keto oxazoles designed as FAAH inhibitors demonstrated that incorporating polar head groups in the C5-side chain led to submicromolar inhibitors. nih.gov This was achieved through electrostatic stabilizing interactions between the polar group and a hydrophilic pocket in the enzyme, a discovery facilitated by computational modeling. nih.gov

In Silico Design and Optimization of Oxazole Ketone Analogues

In silico methods, which encompass a wide range of computational techniques, are instrumental in the design and optimization of analogues of lead compounds like this compound. These approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

The rational design of novel oxazole ketone structures leverages a variety of computational tools to predict the binding affinity and other properties of designed molecules before their synthesis. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. For oxazole ketones, docking studies can help in understanding how modifications to the hexyl chain or substitutions on the oxazole ring affect the binding mode and affinity.

For example, in a study focused on designing oxazole derivatives targeting the PPARγ receptor for the treatment of diabetes, molecular docking was a key methodology. jcchems.com The designed compounds were evaluated based on their docking scores and interactions with the receptor's active site. Such studies often lead to the identification of key amino acid residues that are critical for binding.

Another important aspect is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Software such as SwissADME can be used to calculate a range of physicochemical properties and predict the drug-likeness of designed oxazole ketone analogues. jcchems.com This early assessment of ADME properties is crucial for avoiding late-stage failures in drug development.

A representative workflow for the rational design of novel oxazole ketone structures might include:

Target Identification and Validation.

Lead Compound Identification (e.g., this compound).

Structure-Based Design:

Molecular docking of analogues into the target's active site.

Analysis of binding interactions to guide structural modifications.

Ligand-Based Design:

Quantitative Structure-Activity Relationship (QSAR) studies to correlate chemical structure with biological activity.

ADME/Toxicity Prediction.

Prioritization of Compounds for Synthesis and Biological Evaluation.

Research on the synthesis of substituted oxazoles has shown that a variety of aliphatic and aromatic ketones can be converted into structurally diverse oxazoles. researchgate.net This synthetic accessibility, combined with computational design, allows for the exploration of a wide chemical space.

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by enabling the analysis of vast and complex datasets to identify novel and potent drug candidates. acs.orgresearchgate.net These technologies can be applied to both the generation of new molecular structures and the prediction of their biological activities and properties. springernature.comnih.gov

In the context of oxazole ketone compounds, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to generate novel oxazole ketone structures that are predicted to be active against a specific target. nih.gov These models learn the underlying patterns and rules of chemical structures and can produce molecules with desired properties. nih.gov

Machine learning models, particularly deep neural networks (DNNs), can be trained to predict a wide range of properties for oxazole ketone analogues, including:

Binding Affinity: Predicting the potency of a compound against its target.

Physicochemical Properties: Solubility, lipophilicity, etc.

Pharmacokinetic Properties: Absorption, distribution, metabolism, and excretion.

Toxicity: Predicting potential adverse effects.

Active learning is a particularly relevant ML strategy where the model iteratively selects the most informative compounds to be synthesized and tested, thereby accelerating the optimization process. nih.gov This approach is especially useful when experimental data is limited.

The design-make-test-analyze (DMTA) cycle in drug discovery can be significantly shortened through the use of AI. oxfordglobal.com Generative models can propose new molecules, which are then computationally screened and prioritized for synthesis and testing. The experimental results are then fed back into the model to improve its predictive power in subsequent cycles. oxfordglobal.com

Advanced Applications of Oxazole Ketone Compounds in Chemical Sciences

Molecular Recognition and Supramolecular Assemblies Utilizing Oxazole (B20620) Ketones

The field of molecular recognition revolves around the specific binding between a host and a guest molecule, a process governed by a variety of non-covalent interactions. Oxazole ketones, with their distinct combination of a hydrogen bond-accepting ketone, a hydrogen bond-accepting and potentially coordinating oxazole nitrogen, and a tunable π-system, are excellent candidates for the construction of sophisticated host systems and supramolecular assemblies.

Design and Synthesis of Oxazole-Based Ligands and Scaffolds for Specific Recognition Events

The design of oxazole-based ligands for specific recognition events is a strategic process that leverages the inherent properties of the oxazole ketone core. Chemists can systematically modify the substituents at various positions of the oxazole ring to control the ligand's shape, size, and electronic properties, thereby tailoring its binding affinity and selectivity for a particular target molecule. For instance, the introduction of bulky groups can create specific steric constraints, while the incorporation of additional functional groups can introduce new binding sites for hydrogen bonding or metal coordination.

The synthesis of these tailored ligands is achieved through a variety of established and modern organic chemistry methods. Key synthetic routes to the oxazole core include:

Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. nih.govnih.gov This is a robust method for creating a variety of oxazole derivatives.

Van Leusen Oxazole Synthesis: A versatile and widely used method that involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC) to produce a 5-substituted oxazole. nih.govmdpi.com This reaction is known for its mild conditions and broad substrate scope. nih.gov

Other Modern Methods: A range of other synthetic strategies have been developed, including copper-catalyzed tandem oxidative cyclizations and iodine-catalyzed reactions, which offer alternative pathways to functionalized oxazoles. mdpi.com

A critical aspect of the design process is the strategic placement of the ketone group. The carbonyl oxygen of the ketone is a strong hydrogen bond acceptor, and its position relative to the oxazole ring can be tuned to create specific binding pockets for guest molecules. The hexyl group in a compound like Hexyl oxazol-2-yl ketone provides a lipophilic domain, which can be crucial for binding to nonpolar regions of a target molecule or for controlling the solubility of the ligand.

The following table provides a summary of common synthetic methods for oxazole-based ligands and their key features:

| Synthetic Method | Starting Materials | Key Features | Typical Substituent Pattern |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Classical and robust method. | 2,5-Disubstituted |

| Van Leusen Oxazole Synthesis | Aldehydes and TosMIC | Mild conditions, broad substrate scope. | 5-Substituted |

| Bredereck Reaction | α-Haloketones and formamide (B127407) | Good for certain substituted oxazoles. | Substituted oxazoles |

| Copper-Catalyzed Oxidative Cyclization | Enamides | Mild conditions, good for polysubstituted oxazoles. | Polysubstituted |

Through the judicious selection of synthetic methods and starting materials, chemists can create a vast library of oxazole ketone-based ligands with diverse structures and functionalities, enabling the exploration of a wide range of molecular recognition phenomena.

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Hydrophobic Effects, Coordination Bonds, Ion-Dipole, Cation-π)

The ability of oxazole ketones to form supramolecular assemblies is underpinned by a variety of non-covalent interactions. A detailed understanding of these forces is crucial for the rational design of functional molecular systems.

Hydrogen Bonding: The ketone carbonyl group and the nitrogen atom of the oxazole ring are both potent hydrogen bond acceptors. This allows oxazole ketones to form strong and directional hydrogen bonds with suitable donor molecules, such as alcohols, amides, and carboxylic acids. The nitrogen of the oxazole ring is a stronger hydrogen bond acceptor than the oxygen atom.

π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with other aromatic systems. These interactions, arising from the dispersion and electrostatic forces between the π-electron clouds, are crucial for the organization of molecules in the solid state and in solution. The strength and geometry of these interactions are influenced by the substituents on the oxazole ring.

Hydrophobic Effects: The nonpolar hexyl chain of a molecule like this compound can engage in hydrophobic interactions. In aqueous environments, the aggregation of these nonpolar groups minimizes their contact with water, driving the formation of supramolecular assemblies. The length and branching of the alkyl chain can be varied to fine-tune the strength of these hydrophobic interactions.

Coordination Bonds: The nitrogen atom of the oxazole ring can act as a ligand, coordinating to metal ions. This allows for the construction of metal-organic frameworks (MOFs) and other coordination polymers. The ketone oxygen can also participate in chelation, leading to the formation of stable bidentate ligands.

Ion-Dipole and Cation-π Interactions: The dipole moment of the oxazole ketone molecule can lead to ion-dipole interactions with charged species. Furthermore, the electron-rich π-system of the oxazole ring can interact favorably with cations through cation-π interactions. These interactions are important in the recognition of ionic guests.

The interplay of these various non-covalent forces allows for the precise control over the structure and properties of supramolecular assemblies based on oxazole ketones.

Incorporation into Macrocyclic and Peptidomimetic Frameworks

The unique structural and electronic properties of oxazole ketones make them valuable building blocks for the construction of more complex architectures like macrocycles and peptidomimetics.

Macrocyclic Frameworks:

Macrocycles are large cyclic molecules that can act as hosts for smaller guest molecules. The incorporation of oxazole ketone units into a macrocyclic framework can pre-organize the binding sites and enhance the selectivity for a particular guest. The oxazole ring can provide rigidity to the macrocycle, while the ketone group can act as a convergent binding site for hydrogen bonding. The synthesis of such macrocycles often involves the preparation of functionalized oxazole building blocks that can be subsequently cyclized. For example, oxazole-based macrocycles have been synthesized and investigated for their potential as anti-coronaviral agents, where the macrocyclic structure is crucial for binding to the viral protease. nih.govnih.gov

Peptidomimetic Frameworks:

Peptidomimetics are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability towards enzymatic degradation. The oxazole moiety is a common feature in many naturally occurring peptides and is often incorporated into synthetic peptidomimetics. nih.gov The oxazole ring can act as a bioisostere for an amide bond, maintaining a similar spatial arrangement of side chains while being resistant to hydrolysis.

The incorporation of an oxazole ketone into a peptide sequence can introduce a key recognition element or a reactive handle. The synthesis of these peptidomimetics often involves the preparation of oxazole-containing amino acid analogues that can then be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. For instance, peptidomimetic derivatives of the natural product Sansalvamide A, which incorporate oxazole moieties, have been synthesized and shown to possess cytotoxic activity. nih.gov

The following table summarizes the key roles of the oxazole ketone moiety in these complex frameworks:

| Framework | Role of Oxazole Ketone Moiety |

|---|---|

| Macrocycles |

|

| Peptidomimetics |

|

The versatility of oxazole ketones as building blocks for macrocycles and peptidomimetics highlights their importance in the development of new therapeutic agents and functional materials.

Role of Oxazole Ketones in Advanced Materials Development

The unique photophysical and electronic properties of the oxazole ring, coupled with the synthetic tunability afforded by the ketone functionality, make oxazole ketones promising candidates for the development of advanced materials. Their applications span from fluorescent dyes and sensors to components in electronic devices.

Integration into Polymeric Materials and Fluorescent Dye Systems

The incorporation of oxazole ketone moieties into polymeric structures can impart novel properties to the resulting materials. For example, the oxazole ring can enhance the thermal stability and mechanical strength of a polymer. Furthermore, if the oxazole ketone possesses fluorescent properties, its integration into a polymer matrix can lead to the development of fluorescent materials for applications in sensing, imaging, and light-emitting devices.

Oxazole derivatives are well-known for their fluorescent properties. The oxazole ring acts as a fluorophore, and its emission characteristics can be tuned by modifying the substituents on the ring. The ketone group can also influence the fluorescence through electronic effects. These compounds can be used as standalone fluorescent dyes or can be covalently attached to other molecules to act as fluorescent probes. For instance, oxazole-based dyes have been developed for a variety of applications, including as pH sensors and for the detection of metal ions.

Development of Luminescent Materials and Electronic Device Components

The luminescent properties of oxazole ketones make them attractive for applications in organic light-emitting diodes (OLEDs). In an OLED, an organic material is electrically stimulated to emit light. The color and efficiency of the emitted light are determined by the chemical structure of the luminescent material. By carefully designing the structure of the oxazole ketone, it is possible to tune the emission wavelength and enhance the quantum yield of luminescence.

In addition to their luminescent properties, the electronic characteristics of oxazole ketones make them suitable for use as other components in electronic devices. The oxazole ring is an electron-deficient system, which can facilitate electron transport. This property is valuable in the design of electron-transporting materials for use in OLEDs and other organic electronic devices. The ability to systematically modify the structure of oxazole ketones allows for the fine-tuning of their electronic properties to meet the specific requirements of a particular device application.

Exploration in Semiconducting Film Fabrication

The integration of heterocyclic compounds into organic electronics is a burgeoning field of research. Oxazole-containing molecules, in particular, are being investigated for their potential in creating n-type organic semiconductors, which are essential for the fabrication of complementary circuits. Theoretical studies using density functional theory (DFT) have predicted that incorporating oxazole frameworks can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic molecules, a desirable characteristic for facilitating electron injection and transport. kuleuven.beacs.org

Below is a table summarizing the predicted roles of the different structural components of this compound in the context of semiconducting film fabrication.

| Component | Predicted Role in Semiconducting Films |

| Oxazole Ring | Core π-conjugated system, contributes to electron affinity (n-type character), facilitates intermolecular charge transport. |

| Ketone Group | Enhances the electron-withdrawing nature of the core, potentially lowering the LUMO for better electron injection. |

| Hexyl Chain | Promotes solubility for solution-based processing, influences molecular packing, film morphology, and stability. |

Oxazole Ketones as Building Blocks and Catalytic Components in Organic Synthesis

The dual functionality of an oxazole ring and a ketone group makes this compound a potentially versatile building block in synthetic organic chemistry.

Oxazole ketones serve as valuable intermediates because both the oxazole and ketone moieties can undergo a variety of chemical transformations. The oxazole ring itself can be synthesized from α-haloketones and amides or through palladium-catalyzed reactions of amides and ketones, highlighting the foundational role of ketones in forming the heterocyclic core. pharmaguideline.comacs.orgorganic-chemistry.orgorganic-chemistry.org

Once formed, the this compound molecule presents several reactive sites:

The Ketone Carbonyl: This group can undergo standard ketone reactions such as nucleophilic addition, reduction to an alcohol, or conversion to an imine.

The Oxazole Ring: The ring is generally stable but can participate in specific reactions. Electrophilic substitution typically occurs at the C5 position, though it often requires activating groups. wikipedia.orgtandfonline.com The C2 position is susceptible to deprotonation, allowing for the introduction of various substituents. wikipedia.org Furthermore, oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to synthesize pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org

The Hexyl Chain: While generally less reactive, the alkyl chain can be functionalized through free-radical reactions if desired.

This multifunctionality allows the molecule to be a linchpin in complex synthetic routes, where each part of the molecule can be addressed sequentially to build more elaborate structures.

Oxazole-containing molecules, particularly those with chirality, are a highly successful class of ligands in asymmetric catalysis. alfachemic.comacs.org The nitrogen atom in the oxazole ring is a Lewis basic site that can coordinate to a metal center. In this compound, the ketone's oxygen atom could also participate in chelation, forming a bidentate ligand that binds to a metal catalyst.

To create a more effective ligand, the ketone group could be readily modified. For example, reduction to a hydroxyl group would create a chiral center and provide an alcohol-oxazole ligand. Further reaction could introduce other donor atoms, such as phosphorus or sulfur, leading to hybrid ligands (e.g., P,N or S,N ligands) known for their efficacy in a wide range of catalytic transformations. alfachemic.com The hexyl group can also play a role by enhancing the ligand's solubility in nonpolar organic solvents commonly used in catalysis.

| Potential Ligand Type | Synthetic Modification from Ketone | Potential Catalytic Applications |

| (N,O)-Bidentate | Direct use of the oxazole ketone | Lewis acid catalysis |

| Amino Alcohol | Reduction of ketone to alcohol, then amination | Asymmetric transfer hydrogenation |

| Phosphino-oxazole | Conversion of ketone to a phosphine-containing moiety | Asymmetric hydrogenation, allylic alkylation |

The synthesis of the oxazole ring itself is a prime example of carbon-nitrogen and carbon-oxygen bond formation. acs.orgorganic-chemistry.org Beyond its synthesis, this compound can be a substrate or precursor in reactions that form new C-C and C-N bonds.

C-C Bond Formation: The C2 position of the oxazole ring can be lithiated and then reacted with various electrophiles (e.g., alkyl halides, aldehydes) to form a new carbon-carbon bond. wikipedia.org Nickel-catalyzed cross-coupling reactions of 2-substituted oxazoles with organozinc reagents have also been demonstrated as an effective method for C-C bond formation. nih.gov The ketone group's α-carbon can also be functionalized, for instance, through enolate chemistry, to form C-C bonds.

C-N Bond Formation: While the oxazole nitrogen is relatively unreactive, reactions that open the ring can lead to structures where new C-N bonds are formed. More directly, the ketone can be converted into an imine or oxime, which are key intermediates in the synthesis of nitrogen-containing compounds. researchgate.net

The Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), is a powerful tool for creating oxazoles and represents a multicomponent reaction that efficiently forms multiple C-C and C-N bonds. nih.gov

Mechanistic Understanding of Oxazole Derivative Applications in Material Protection

Heterocyclic compounds containing nitrogen and oxygen are widely recognized as effective corrosion inhibitors for various metals, particularly steel in acidic environments. aspur.rsku.ac.aeroutledge.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. rsc.org

The adsorption of a molecule like this compound onto a metal surface (e.g., iron or steel) would likely involve several interactions:

Chemisorption: This involves the formation of coordinate bonds between the heteroatoms and the vacant d-orbitals of the metal atoms. The lone pair electrons on the oxazole's nitrogen and oxygen atoms, as well as the ketone's oxygen atom, are prime sites for this type of chemical bonding. aspur.rsnih.gov

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged molecule.

π-System Interaction: The π-electrons of the aromatic oxazole ring can interact with the metal surface, further strengthening the adsorption.

| Structural Feature | Role in Surface Adsorption |

| Oxazole Nitrogen | Primary site for chemisorption via lone pair electron donation to metal d-orbitals. |

| Oxazole & Ketone Oxygen | Secondary sites for coordinate bonding with the metal surface. |

| Oxazole π-Electrons | Contribution to adsorption through π-d orbital interactions. |

| Hexyl Alkyl Chain | Forms a hydrophobic barrier layer, preventing access of corrosive species. |

Influence on Electrochemical Processes at Material Interfaces

Oxazole ketone compounds and their derivatives have demonstrated a notable ability to influence electrochemical processes at material interfaces, primarily through their adsorption onto the material's surface. This adsorption alters the electrochemical behavior of the material, often leading to the inhibition of corrosion. The primary mechanism involves the formation of a protective film that acts as a barrier to corrosive species.

The influence of these compounds on electrochemical processes is typically studied using techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies reveal that many oxazole derivatives function as mixed-type inhibitors. researchgate.netsemanticscholar.orgijcsi.pro This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. researchgate.netsemanticscholar.orgijcsi.pro

The adsorption of oxazole derivatives on a metal surface, such as mild steel in an acidic medium, leads to a decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). The extent of this influence is dependent on the concentration of the inhibitor, with higher concentrations generally leading to greater inhibition efficiency. semanticscholar.orgijcsi.pro

Electrochemical impedance spectroscopy (EIS) data further elucidates the protective film's properties. In the presence of oxazole inhibitors, the charge transfer resistance (Rct) typically increases, indicating a slower corrosion rate. researchgate.net Simultaneously, a decrease in the double-layer capacitance (Cdl) is often observed, which is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules. researchgate.net

Electrochemical Polarization Data for select Oxazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Blank | - | -474 | 998 | - | semanticscholar.org |

| C1 | 10-3 | -482 | 68 | 93.2 | semanticscholar.org |

| C2 | 10-3 | -512 | 105 | 89.5 | semanticscholar.org |

Electrochemical Impedance Spectroscopy Data for select Oxazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Blank | - | 45.1 | 85.3 | - | semanticscholar.org |

| C1 | 10-3 | 745.2 | 48.2 | 94.0 | semanticscholar.org |

| C2 | 10-3 | 486.3 | 55.1 | 90.7 | semanticscholar.org |

Structure-Activity Relationships Governing Protective Film Formation

The effectiveness of oxazole ketone compounds in forming protective films and inhibiting corrosion is intrinsically linked to their molecular structure. The structure-activity relationship (SAR) is a critical area of study to design more efficient inhibitors. The key structural features that govern the protective film formation include the presence of heteroatoms, the aromaticity of the oxazole ring, and the nature of substituent groups.

The nitrogen and oxygen atoms within the oxazole ring are crucial for the molecule's ability to adsorb onto a metal surface. These heteroatoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms, leading to chemisorption. The π-electrons of the aromatic oxazole ring can also interact with the metal surface, further strengthening the adsorption.

Quantum chemical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the structure-activity relationships of these compounds. semanticscholar.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are correlated with the inhibition efficiency.

A higher EHOMO value is generally associated with a greater tendency of the molecule to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. Conversely, a lower ELUMO value indicates a greater ability of the molecule to accept electrons from the metal surface. A smaller energy gap (ΔE) suggests higher reactivity of the molecule, which often translates to better inhibition performance.

The nature of the substituent groups on the oxazole ring also plays a significant role. Electron-donating groups can increase the electron density on the oxazole ring, enhancing its ability to donate electrons to the metal surface and thereby improving inhibition efficiency. The size and orientation of the substituent groups can also influence the surface coverage and the packing of the inhibitor molecules in the protective film. For example, a study on different oxazole derivatives showed that the presence of amino and hydroxy groups, along with alkenyl substituents, resulted in a high inhibition efficiency of 95%.

Quantum Chemical Parameters for select Oxazole Derivatives

| Inhibitor | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| C1 | -8.841 | -1.143 | 7.698 | 2.603 | 93.2 | semanticscholar.org |

| C2 | -9.215 | -1.432 | 7.783 | 6.531 | 89.5 | semanticscholar.org |

Q & A

What are the key challenges in synthesizing hexyl oxazol-2-yl ketone, and how can they be methodologically addressed?

Synthesis of this compound involves acylation of oxazol-2-yl zinc reagents (e.g., with tigloyl chloride) followed by coupling reactions. However, instability under reduction conditions is a major challenge. For instance, attempts to reduce the ketone stereoselectively using Corey’s Me-CBS catalyst led to decomposition . To mitigate this, researchers should:

- Use milder reducing agents (e.g., Luche conditions) to avoid cleavage of the acyl group.

- Optimize reaction parameters (temperature, solvent) to stabilize intermediates.

- Monitor progress via TLC or in situ NMR to detect decomposition early .

How can researchers determine the physicochemical properties of this compound when critical data (e.g., logP, vapor pressure) are unavailable?

For understudied compounds like this compound:

- Experimental methods : Use differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) for volatility, and shake-flask assays for logP .

- Computational prediction : Apply quantitative structure-property relationship (QSPR) models based on structurally similar ketones (e.g., 2-octanone, CAS 111-13-7) to estimate properties like vapor pressure .

What advanced strategies can resolve contradictions in stability data for this compound during synthetic workflows?

Conflicting stability reports often arise from reaction conditions or analytical techniques. To address this:

- Replicate experiments under strictly controlled environments (e.g., inert atmosphere, moisture-free solvents).

- Use complementary characterization methods (e.g., HRMS for purity, X-ray crystallography for structural confirmation) .

- Compare results with analogous compounds (e.g., oxazole-containing ketones) to identify structural vulnerabilities .

How does the oxazole ring influence the reactivity of this compound in cross-coupling reactions?

The oxazole ring’s electron-withdrawing nature enhances the electrophilicity of the ketone, facilitating reactions like Negishi couplings. However, steric hindrance from the hexyl chain may limit accessibility. Methodological approaches include:

- Pre-activating the ketone using transition-metal catalysts (e.g., Pd or Cu).

- Screening coupling partners (e.g., vinyl iodides) for compatibility via kinetic studies .

What computational tools are recommended for modeling the electronic structure and reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Charge distribution on the oxazole ring and ketone group.

- Transition states for key reactions (e.g., acylation).

Validate models by correlating computed IR spectra or NMR chemical shifts with experimental data .

How can researchers ensure reproducibility in studies involving this compound?

- Document synthetic protocols in detail (e.g., reagent purity, stirring rates).

- Share raw analytical data (e.g., NMR spectra, chromatograms) in supplementary materials.

- Use standardized reference compounds (e.g., 2-octanone) for calibration .

What experimental designs are suitable for assessing the toxicity profile of this compound?

Given limited toxicology

- Conduct in vitro assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity).

- Follow OECD guidelines for acute toxicity studies using model organisms (e.g., Daphnia magna).

- Cross-reference with structurally related ketones (e.g., methyl hexyl ketone) for hazard classification .

How can stereoselective synthesis of this compound derivatives be achieved?

Failed stereoselective reductions (e.g., using CBS catalysts) suggest the need for:

- Chiral auxiliaries or protecting groups to stabilize intermediates.

- Enzymatic catalysis (e.g., ketoreductases) for enantioselective reduction .

What analytical techniques are critical for characterizing this compound in complex matrices?

- NMR spectroscopy : ¹H/¹³C NMR for structural elucidation; 2D-COSY to resolve overlapping signals.

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula.

- Chromatography : HPLC with UV/Vis detection for purity assessment .

How should researchers approach data gaps in environmental fate studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報